Imidazo[5,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUBFCZXGSJIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CN21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611742 | |
| Record name | Imidazo[5,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-89-8 | |
| Record name | Imidazo[5,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 5,1 B Thiazole and Its Derivatives
Classical and Established Synthetic Routes
Established synthetic routes to the imidazo[5,1-b]thiazole core often rely on well-known condensation and cyclization reactions. These methods have been refined over the years to improve yields, reduce reaction times, and expand the scope of accessible derivatives.
Annulation Reactions
Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of this compound synthesis. These reactions typically involve the reaction of a thiazole (B1198619) derivative bearing a nucleophilic group with a bifunctional electrophile, leading to the construction of the fused imidazole (B134444) ring.
A widely employed and classical method for the synthesis of imidazo[2,1-b]thiazoles involves the condensation of 2-aminothiazole (B372263) derivatives with α-halo ketones, a variant of the Hantzsch thiazole synthesis. beilstein-journals.orgnih.gov In this reaction, the amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbon of the α-halo ketone. This is followed by an intramolecular cyclization and dehydration to afford the fused imidazo[2,1-b]thiazole (B1210989) ring system. nih.gov
For instance, the reaction of ethyl-2-aminothiazole-4-carboxylate with various phenacyl bromides in refluxing ethanol (B145695) leads to the formation of the corresponding imidazo[2,1-b]thiazole intermediates. nih.gov This method is versatile, allowing for the introduction of various substituents on the imidazole and thiazole rings by choosing appropriately substituted starting materials. researchgate.net The use of microwave assistance in conjunction with solvents like polyethylene (B3416737) glycol-400 (PEG-400) has been reported to provide a more sustainable and efficient approach to this condensation. researchgate.net
| 2-Aminothiazole Derivative | α-Halo Ketone | Product | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Phenacyl bromide | Ethyl 6-phenyl-2-methylimidazo[2,1-b]thiazole-5-carboxylate | researchgate.net |
| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | α-Bromo aralkyl ketones | Substituted imidazo[2,1-b]thiazoles | researchgate.net |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole | nih.gov |
Cyclocondensation reactions represent another key strategy for constructing the this compound skeleton. These reactions involve the formation of two new bonds in a single synthetic operation, often from acyclic precursors.
One notable example is the synthesis of benzo researchgate.netmdpi.comimidazo[2,1-b]thiazoles. This can be achieved through the reaction of 2-mercaptobenzimidazole (B194830) with various electrophiles like ketones, dihaloalkenes, and alkynes. tandfonline.com A catalyst-free approach using 2,2,2-trifluoroethanol (B45653) (TFE) as a reaction medium at room temperature has been reported for the synthesis of benzo researchgate.netmdpi.comimidazo[2,1-b]thiazole derivatives in high yields. tandfonline.com
Another versatile method is the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot multicomponent reaction. mdpi.com This approach allows for the synthesis of imidazo[2,1-b]thiazoles from an aldehyde (like 3-formylchromone), an aminothiazole, and an isocyanide. mdpi.comresearchgate.net This method is advantageous due to its operational simplicity and atom economy. mdpi.com
Furthermore, the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid medium has been described for the synthesis of imidazo[1,5-a]pyridines, a related heterocyclic system. beilstein-journals.org While not a direct synthesis of this compound, the principles of activating a methylene (B1212753) group for cyclization are relevant.
Multi-Step Approaches and Functional Group Introduction
Often, the synthesis of specifically substituted this compound derivatives requires multi-step synthetic sequences. These approaches allow for the introduction of various functional groups at specific positions on the heterocyclic core, which is crucial for tuning the molecule's properties.
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. nih.govthieme-connect.dethieme-connect.de In the context of imidazo[5,1-b]thiazoles, this reaction is used to introduce a formyl group, which can then serve as a handle for further synthetic transformations. chemmethod.com
The Vilsmeier-Haack reagent, typically a chloromethyleneiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). chemmethod.comresearchgate.net This electrophilic species then attacks the electron-rich this compound ring, leading to formylation after hydrolysis. researchgate.net For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) can be formylated at the 5-position to yield 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde. chemmethod.com This aldehyde can then be condensed with various amines to form Schiff bases, which can be further cyclized to create more complex heterocyclic systems. chemmethod.com The reaction conditions, such as the amount of POCl₃, can influence the outcome of the reaction. nih.gov
| Substrate | Reagents | Product | Reference |
| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole | DMF, POCl₃ | 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | chemmethod.com |
| Δ-4-Thiazolinethione | DMF, POCl₃ | Thiazolinethione-5-carbaldehydes | researchgate.net |
Nitration, the introduction of a nitro group (-NO₂), is a common electrophilic aromatic substitution reaction used to functionalize heterocyclic compounds. The nitro group is a strong electron-withdrawing group and can be a precursor for other functional groups, such as an amino group, through reduction.
The synthesis of 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-imidazo(2,1-b)thiazole involves a multi-step sequence that includes a nitration step. ontosight.ai Similarly, the synthesis of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has been reported where a nitro group is present on a phenyl substituent of the imidazo[2,1-b]thiazole core. nih.gov This nitro group is subsequently reduced to an amino group using reagents like tin(II) chloride dihydrate, which then allows for further amide bond formation. nih.gov The presence of a nitro group on the final compound can also be a desired feature for biological activity, as seen in the case of a benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl moiety, which showed significant antimycobacterial activity. rsc.org
Modern and Efficient Synthetic Strategies
In recent years, the focus has shifted towards developing more streamlined and environmentally benign methods for constructing the this compound core and its derivatives. These modern approaches aim to overcome the limitations of classical synthesis, such as harsh reaction conditions and the generation of stoichiometric byproducts.
One-Pot Synthesis Protocols
One-pot syntheses have emerged as a powerful tool for the efficient construction of complex molecules like imidazo[5,1-b]thiazoles from simple precursors in a single reaction vessel. mdpi.comsciforum.net This approach minimizes the need for purification of intermediates, thereby saving time and resources. A notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction (I-MCR), which has been successfully employed for the synthesis of imidazo[2,1-b]thiazole derivatives. mdpi.comsciforum.net This method offers simplicity and high atom economy. sciforum.net
For instance, the reaction of 3-formylchromone, 2-aminothiazole, and various isocyanides in toluene (B28343) at 100 °C for 30 minutes provides the corresponding imidazo[2,1-b]thiazole products in moderate yields. mdpi.com Another efficient one-pot procedure involves the reaction of 2-aminobenzothiazole (B30445) with 2-bromoacetophenone (B140003) under microwave irradiation in a catalyst-free and green medium, leading to the formation of benzo[d]imidazo[2,1-b]thiazoles. nih.gov
Table 1: Screening of Conditions for the One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivative 4a via GBBR mdpi.com
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol (B129727) | 85 | - | 33 |
| 2 | Acetonitrile | - | - | Similar to entry 1 |
| 3 | Toluene | - | - | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a significant step towards greener and more sustainable chemical processes. For the synthesis of imidazo[5,1-b]thiazoles, several catalyst-free approaches have been reported, often utilizing alternative energy sources or benign reaction media. nih.govresearchgate.net
A visible-light-promoted, catalyst-free method has been demonstrated for the synthesis of highly functionalized imidazo[2,1-b]thiazoles in an ethanol-water green medium. researchgate.net This protocol utilizes visible light as a non-toxic and inexpensive reagent to facilitate the formation of C-S and C-N bonds, avoiding the need for metal catalysts or photosensitizers. researchgate.net Similarly, a microwave-assisted, catalyst-free procedure has been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles on water, offering a rapid and efficient route to these compounds. nih.gov Another approach involves the use of 2,2,2-trifluoroethanol (TFE) as a reaction medium at room temperature, which facilitates the C–N and C–S bond formation in catalyst-free conditions to produce benzo tandfonline.comtandfonline.comimidazo[2,1-b]thiazoles in high yields and short reaction times. tandfonline.com
Intermediate Derivatization Methods
The intermediate derivatization method is a strategic approach that significantly enhances the success rate of creating new derivatives with desired biological activities while reducing research and development costs. nih.govresearchgate.net This method involves the synthesis of a core intermediate which is then modified in subsequent steps to generate a library of related compounds.
A notable application of this method is the synthesis of novel this compound derivatives containing a pyrazole (B372694) ring. nih.govresearchgate.net In this strategy, an imine skeleton, previously identified to have good antifungal activity, is modified through an intramolecular nucleophilic substitution reaction to produce a series of new derivatives. nih.govresearchgate.net This approach has led to the discovery of compounds with antifungal activity comparable to the commercial pesticide boscalid. nih.govresearchgate.net The synthesis of various 6-substituted imidazo[2,1-b] nih.govacs.orgthiazoles and 2-substituted imidazo[2,1-b] nih.govacs.orgbenzothiazoles also showcases the utility of this method. researchhub.com
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been effectively utilized in the synthesis of substituted imidazo[2,1-b]thiazoles. tandfonline.comresearchgate.netorganic-chemistry.org
This methodology has been applied to the synthesis of 3-aryl-substituted imidazo[2,1-b]thiazoles by reacting 4,5-diphenyl-2-propargylmercaptoimidazole with various aryl iodides in the presence of a Pd-Cu catalyst and triethylamine (B128534) in DMF. tandfonline.com The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination to form the desired products. tandfonline.com Furthermore, two transition metal (Cu and Pd)-catalyzed cross-coupling reactions have been developed for the preparation of N-fused benzo tandfonline.comtandfonline.comimidazo[2,1-b]thiazole derivatives from trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes, affording a variety of 3-substituted and 2,3-disubstituted products in moderate to excellent yields. acs.org
Table 2: Examples of Sonogashira Coupling in Imidazo[2,1-b]thiazole Synthesis tandfonline.com
| Aryl Iodide | Product | Yield (%) |
| Iodobenzene | 3-Phenyl-5,6-diphenylimidazo[2,1-b]thiazole | 85 |
| 4-Iodotoluene | 3-(4-Methylphenyl)-5,6-diphenylimidazo[2,1-b]thiazole | 82 |
| 4-Iodoanisole | 3-(4-Methoxyphenyl)-5,6-diphenylimidazo[2,1-b]thiazole | 80 |
| 4-Iodochlorobenzene | 3-(4-Chlorophenyl)-5,6-diphenylimidazo[2,1-b]thiazole | 78 |
Reaction Condition Optimization in this compound Synthesis
Optimizing reaction conditions is a critical aspect of developing efficient and high-yielding synthetic protocols for imidazo[5,1-b]thiazoles. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time to achieve the best possible outcome.
For example, in the one-pot synthesis of an imidazo[2,1-b]thiazole derivative via the Groebke–Blackburn–Bienaymé reaction, a screening of solvents revealed that toluene was superior to methanol and acetonitrile. mdpi.com Further optimization showed that increasing the temperature to 100 °C and reducing the reaction time to 30 minutes significantly improved the yield. mdpi.com
In another study focusing on the C(sp2)–H selenylation of substituted benzo tandfonline.comtandfonline.comimidazo[2,1-b]thiazoles, various oxidants and solvents were tested. rsc.org Phenyliodine(iii)bis(trifluoroacetate) (PIFA) in dichloromethane (B109758) (DCM) at room temperature was identified as the optimal condition, providing the desired product in 89% yield. rsc.org
The development of a palladium-catalyzed intramolecular dehydrogenative coupling for the synthesis of fused imidazo[1,2-a]pyrimidines also involved extensive optimization. acs.org Parameters such as the palladium source, base, and solvent were systematically evaluated to maximize the yield of the desired product. acs.orgresearchgate.net
Table 3: Optimization of Reaction Conditions for C–H Selenylation of Benzo tandfonline.comtandfonline.comimidazo[2,1-b]thiazole rsc.org
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None | 89 |
| 2 | PIDA/PhICl2/PhIO instead of PIFA | 25/41/32 |
| 3 | TBHP/TBPB/DTBP/K2S2O8 instead of PIFA | No Reaction |
| 4 | MeCN/DCE/DMF/DMSO/EtOH instead of DCM | 70/51/35/trace/trace |
| *Standard conditions: benzo tandfonline.comtandfonline.comimidazo[2,1-b]thiazole (0.25 mmol), organodiselenide (0.375 mmol), PIFA (1 equiv.), DCM (4 ml), stirring at room temperature. rsc.org |
Role of Bases in Cyclization Reactions
Bases play a pivotal role in the cyclization reactions that form the this compound core. Their primary function is to facilitate the deprotonation of precursors, enabling the nucleophilic attack required for ring closure. The choice of base can significantly impact reaction rates and yields.
In the synthesis of imidazo[1,2-a]pyridines, a related fused heterocyclic system, the use of a base like sodium hydrogen carbonate was found to enable the reaction under milder conditions and significantly improve efficiency compared to early methods that required high temperatures in a sealed tube. bio-conferences.org For the synthesis of certain thiazole derivatives, chitosan (B1678972), a naturally occurring biopolymer, has been employed as a heterogeneous and basic biocatalyst. nih.gov This approach not only facilitates the reaction but also aligns with green chemistry principles by using a renewable and biodegradable catalyst. nih.gov Some synthetic routes for benzo nih.govmdpi.comimidazo[2,1-b]thiazoles have been developed to be base-free, relying on other mediators like iodine to construct the C-N and C-S bonds. rsc.org
The selection of an appropriate base is therefore a critical parameter in the design of synthetic routes for this compound derivatives, with a growing trend towards the use of milder, more environmentally friendly, and sometimes catalytic bases.
Solvent Effects on Reaction Kinetics and Yields
The solvent is a critical component in the synthesis of imidazo[5,1-b]thiazoles, influencing reaction kinetics, yields, and in some cases, the regioselectivity of the reaction. The polarity, boiling point, and coordinating ability of the solvent can all affect the reaction outcome.
In the regioselective C–H selenylation of substituted benzo nih.govmdpi.comimidazo[2,1-b]thiazoles, the solvent was found to play a decisive role. rsc.org Switching from dichloromethane (DCM) to other polar solvents had a significant impact on the reaction. rsc.org Similarly, in the synthesis of certain thiazole derivatives, the use of an ethanol-water (EtOH:H2O) mixture as a green medium has been demonstrated to be effective, with water as a co-solvent improving reaction efficiency and simplifying product isolation. researchgate.net
The use of green solvents is a key aspect of sustainable synthesis. Polyethylene glycol (PEG-400) has been identified as a useful green solvent and phase-transfer catalyst in the synthesis of imidazo[2,1-b]thiazole derivatives. researchgate.net Its ability to form hydrogen bonds with reactants can facilitate the reaction. researchgate.net Glycerol (B35011) has also been utilized as a sustainable, non-toxic, and economical solvent for the selective formation of imidazo[2,1-b]thiazole and imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives. researchgate.net The reusability of such solvents further enhances the green credentials of the synthetic process. researchgate.net
The following table summarizes the effect of different solvents on the synthesis of this compound and related compounds.
| Solvent/Solvent System | Reactants | Product | Key Observation | Reference(s) |
| Dichloromethane (DCM) | Substituted benzo nih.govmdpi.comimidazo[2,1-b]thiazoles and diphenyl diselenide | C–H selenylated benzo nih.govmdpi.comimidazo[2,1-b]thiazoles | Optimal solvent for regioselective C–H selenylation. | rsc.org |
| Ethanol:Water (EtOH:H2O) | Not specified | Functionalized thiazoles and imidazo[2,1-b]thiazoles | Green medium, water as co-solvent improves efficiency and product isolation. | researchgate.net |
| Polyethylene Glycol (PEG-400) | 1-(2-amino-4-methylthiazol-5-yl)ethanone/ethyl 2-amino-4-methylthiazole-5-carboxylate and α-haloketones | Imidazo[2,1-b]thiazole derivatives | Green solvent, facilitates reaction through hydrogen bonding. | researchgate.net |
| Glycerol | 2-mercaptobenzimidazole, aldehydes, and malononitrile | Imidazo[2,1‐b]thiazole and Imidazo[2,1‐b] nih.govresearchgate.netnih.govthiadiazole | Sustainable, non-toxic, and economical solvent promoting selective formation. | researchgate.net |
| Toluene | 1,2-phenylenediamine, aromatic aldehyde, and 2-mercaptoacetic acid | 1H,3H-thiazolo[3,4-a]benzimidazoles | Less toxic alternative to benzene (B151609) in microwave-assisted synthesis. | arkat-usa.org |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of this compound derivatives. bio-conferences.orgresearchgate.net This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. bio-conferences.orgarkat-usa.org
The application of microwave irradiation has been successfully used in the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones, providing high yields in a short timeframe. nih.gov Similarly, the synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles was significantly accelerated, with reaction times dropping from 24-48 hours with conventional heating to just 12 minutes under microwave irradiation, often with improved yields. arkat-usa.org
Microwave-assisted synthesis is also frequently combined with green chemistry principles. For instance, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives utilized microwave irradiation in conjunction with ethyl alcohol as a green solvent. nih.gov This combination provides a green protocol for obtaining the target compounds in moderate to good yields. nih.gov The synthesis of new imidazo[2,1-b]thiazole derivatives has also been achieved using microwave irradiation in PEG-400, highlighting the synergy between this energy source and green solvents. researchgate.net
The table below illustrates the advantages of microwave-assisted synthesis over conventional heating for selected reactions.
| Product | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference(s) |
| 1H,3H-thiazolo[3,4-a]benzimidazoles (1a) | 48 h | 12 min | 60% | 92% | arkat-usa.org |
| 1H,3H-thiazolo[3,4-a]benzimidazoles (1b) | 24 h | 12 min | 50% | 25% | arkat-usa.org |
| 1H,3H-thiazolo[3,4-a]benzimidazoles (1d) | 48 h | 12 min | 64% | 22% | arkat-usa.org |
| Thiazolyl-pyridazinediones | Not specified | 4-8 min | Not specified | Good yield | nih.gov |
| Imidazo[1,2-a]pyrimidine containing imidazoles | Not specified | 30 min | Not specified | 46%-80% | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. nih.gov This involves the use of renewable starting materials, non-toxic catalysts, green solvents, and energy-efficient reaction conditions. nih.gov
Key green approaches in this context include:
Use of Green Solvents: As discussed previously, solvents like water, ethanol, PEG-400, and glycerol are being employed to replace hazardous organic solvents. researchgate.netresearchgate.netresearchgate.net An aloe vera/water mixture has also been reported as a reusable and environmentally benign medium for the synthesis of aryl-substituted imidazo[2,1-b]thiazoles. researchgate.net
Catalyst-Free and Biocatalyst-Based Reactions: Some synthetic protocols have been developed to be catalyst-free, often promoted by visible light, which is an abundant and non-toxic reagent. researchgate.net The use of chitosan as a natural, biodegradable basic biocatalyst is another example of a green catalytic approach. nih.gov
Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient method that significantly reduces reaction times and energy consumption compared to conventional heating. nih.govarkat-usa.orgnih.gov
Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, offer high atom economy by combining multiple starting materials in a single step to form complex products, thereby reducing waste. mdpi.com One-pot syntheses, often facilitated by microwave irradiation, also contribute to greener processes by minimizing intermediate isolation and purification steps. bio-conferences.orgnih.gov
The adoption of these green chemistry principles not only makes the synthesis of imidazo[5,1-b]thiazoles more environmentally friendly but also often leads to more efficient, cost-effective, and scalable processes. researchgate.netnih.govresearchgate.net
Chemical Reactivity and Transformation Studies of Imidazo 5,1 B Thiazole
Electrophilic and Nucleophilic Reactions of the Imidazo[5,1-b]thiazole Core
The this compound system, a fused heterocyclic compound, possesses a unique electronic structure that dictates its reactivity towards electrophiles and nucleophiles. The imidazole (B134444) ring is electron-rich, which generally directs electrophilic substitution to the C-4 or C-5 position. nih.gov Conversely, nucleophilic substitution is more likely to occur at the C-2 position. nih.gov
In the broader context of related imidazothiazoles, electrophilic substitution has been extensively studied. For instance, in imidazo[2,1-b]thiazoles, electrophilic attack preferentially occurs at the C-5 position. rsc.org This is demonstrated by acid-catalyzed deuteriation studies, where the rate of deuteriation is influenced by substituents at the 6-position. rsc.org The reactivity order for these substituents is generally Me > But ~ C6H4OMe-p > Ph. rsc.org Even when the 6-substituent is a reactive nucleus itself, such as a 2-thienyl group, bromination still favors the 5-position of the imidazo[2,1-b]thiazole (B1210989) core. rsc.org
The inherent nucleophilicity of the imidazo[2,1-b]thiazole core, particularly from the imidazole moiety, allows it to react with various electrophiles. researchgate.net This reactivity is fundamental to many synthetic strategies for creating diverse derivatives. In biological systems, the imidazole group is known to act as a nucleophilic catalyst. nih.gov
Oxidation Reactions
The sulfur atom in the thiazole (B1198619) ring of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation is a common strategy to modify the electronic and steric properties of the molecule, which can have a significant impact on its biological activity.
Sulfoxide (B87167) and Sulfone Formation
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. nih.govorganic-chemistry.orgorganic-chemistry.org Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide is a common and environmentally friendly oxidant used for these conversions. ysu.amnih.gov The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org
Catalytic systems are frequently used to facilitate the oxidation of sulfides. For example, a combination of aqueous sodium hypochlorite (B82951) and a catalytic amount of an imide can effectively convert sulfides to their corresponding sulfoxides and sulfones. nih.gov In this system, it is proposed that an N-chloroimide is formed in situ, acting as both the active oxidizing agent and a phase transfer catalyst. nih.gov Other catalytic systems, such as those employing tantalum carbide or niobium carbide with hydrogen peroxide, have also been shown to be effective, with the former favoring sulfoxide formation and the latter promoting sulfone production. organic-chemistry.orgorganic-chemistry.org Furthermore, a heterogeneous catalyst composed of zirconium nanoparticles, a Keggin type polyoxometalate, and graphene oxide has demonstrated high efficiency in the selective oxidation of sulfides to sulfoxides using hydrogen peroxide under mild conditions. nih.gov
Reduction Reactions
The reduction of the this compound ring system can lead to the formation of dihydrothis compound derivatives. This transformation alters the planarity and aromaticity of the heterocyclic system, which can be a key step in the synthesis of certain biologically active molecules.
Dihydrothis compound Derivatives
The synthesis of dihydrothis compound derivatives has been documented in the literature. For example, (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] researchgate.netnih.govthiazol-3(2H)-one derivatives can be synthesized through the reaction of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate (B1199739) and an aromatic aldehyde. researchgate.net Another example is the synthesis of 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-imidazo(2,1-b)thiazole, which is noted for its potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The reduction of a nitro group on the imidazo[2,1-b] researchgate.netnih.govontosight.aithiadiazole ring system has also been reported, where a nitro group is reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid. researchgate.net
Substitution Reactions
The introduction of various functional groups onto the this compound core through substitution reactions is a primary method for creating new chemical entities with diverse properties. Halogenation and nitration are common electrophilic substitution reactions employed for this purpose.
Introduction of Halogen and Nitro Groups
The introduction of halogen and nitro groups onto the this compound scaffold is typically achieved through electrophilic substitution reactions. In the related imidazo[2,1-b]thiazole system, bromination using N-bromosuccinimide is a common method for introducing a bromine atom, which typically occurs at the C5 position. rsc.orgresearchgate.net
Nitration of imidazo[2,1-b] researchgate.netnih.govontosight.aithiadiazoles has been accomplished using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position. researchgate.net For instance, 6-(4-bromophenyl)-2-substituted-imidazo[2,1-b] researchgate.netnih.govontosight.aithiadiazoles can be nitrated to yield the corresponding 5-nitro derivatives. researchgate.net Similarly, the synthesis of 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-imidazo(2,1-b)thiazole highlights the introduction of a nitro group at the 5-position of the imidazo[2,1-b]thiazole core. ontosight.ai
Functionalization and Derivatization for Library Generation
The generation of compound libraries based on the this compound core is a key strategy in drug discovery to identify novel therapeutic agents. Various synthetic methodologies have been developed to introduce a wide range of functional groups and structural motifs, thereby creating diverse sets of molecules for biological screening.
One efficient approach for library construction is the use of multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, facilitates the one-pot synthesis of imidazo[2,1-b]thiazoles, offering high atom economy and procedural simplicity. mdpi.com This method allows for the incorporation of diverse substituents by varying the aldehyde, amine, and isocyanide components, making it a powerful tool for generating a library of derivatives. For instance, using 3-formylchromone as the aldehyde component leads to the formation of imidazo[2,1-b]thiazoles fused with a chromone (B188151) moiety. mdpi.com
Another prominent strategy for derivatization is the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition. This reaction has been employed to synthesize a series of imidazo[2,1-b]thiazole-triazole conjugates. nih.gov This method provides a reliable way to link the core scaffold to various fragments, significantly expanding the structural diversity of the library.
Furthermore, the this compound nucleus can be functionalized through the introduction of various pharmacophoric groups. For example, series of acyl-hydrazone and spirothiazolidinone derivatives have been synthesized and evaluated for their biological activities. The synthesis of N-imidazo[2,1-b]thiazole-5-sulfonamide derivatives has also been reported, highlighting the utility of this scaffold in accessing compounds with potential as 5-HT6 receptor ligands. nih.gov Similarly, the development of benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives linked to piperazine (B1678402) and 1,2,3-triazoles has yielded compounds with significant antimycobacterial activity. nih.gov A base-controlled divergent synthesis using 2-mercaptobenzimidazoles and β-CF3-1,3-enynes has been developed to produce either trifluoromethylated or fluorinated benzo researchgate.netacs.orgimidazo[2,1-b] nih.govnih.govthiazines, further showcasing the versatility of the core structure for creating diverse libraries. nih.gov
The following table summarizes various methods used for the functionalization and derivatization of the this compound scaffold for library generation.
| Synthetic Methodology | Reagents/Approach | Resulting Derivatives | Reference |
| Groebke–Blackburn–Bienaymé Reaction | Isocyanide-based multicomponent reaction | Substituted imidazo[2,1-b]thiazoles | mdpi.com |
| Huisgen 1,3-dipolar cycloaddition | "Click Chemistry" | Imidazo[2,1-b]thiazole-triazole conjugates | nih.gov |
| Sulfonamide Synthesis | Chlorosulfonation and amination | N-imidazo[2,1-b]thiazole-5-sulfonamides | nih.govgoogle.com |
| Carboxamide Synthesis | Amide coupling | Benzo[d]imidazo[2,1-b]thiazole carboxamides | nih.gov |
| Spirocycle Formation | Reaction with thioglycolic acid | Spirothiazolidinone derivatives | nih.gov |
| Base-Controlled Cyclization | Reaction with β-CF3-1,3-enynes | Fluorinated benzo researchgate.netacs.orgimidazo[2,1-b] nih.govnih.govthiazines | nih.gov |
C-H Bond Activation Methodologies
Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For the this compound system, several C-H activation methodologies have been developed, enabling the selective introduction of new bonds at specific positions of the heterocyclic core.
A notable achievement in this area is the transition metal-driven selectivity in the direct C-H arylation of the imidazo[2,1-b]thiazole nucleus. nih.govnih.gov Research has demonstrated that the choice of the metal catalyst can dictate the site of functionalization. Palladium catalysis, for instance, selectively promotes arylation at the C-5 position. nih.govnih.gov In contrast, using stoichiometric amounts of copper can switch the selectivity to favor arylation at the C-2 and C-3 positions. nih.govnih.gov This catalyst-dependent selectivity is a significant advancement, allowing for controlled and modular synthesis of specifically substituted derivatives. The palladium-catalyzed C-5 arylation often proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov
Beyond arylation, other C-H activation methods have been successfully applied. A palladium(II)-catalyzed C-H olefination has been developed, providing a direct route to alkenyl-substituted imidazo[2,1-b]thiazoles under aerobic conditions. This method offers an efficient and atom-economical strategy for constructing C-C double bonds on the scaffold.
Furthermore, metal-free C-H functionalization has also been explored. A regioselective C-H selenylation of substituted benzo researchgate.netacs.orgimidazo[2,1-b]thiazole derivatives has been achieved using bis(trifluoroacetoxy)iodobenzene (PIFA). rsc.org This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, providing access to organoselenium compounds which are of interest in medicinal chemistry. rsc.org Rhodium(III)-catalyzed C-H activation has also been reported for related imidazoheterocycles, suggesting potential applicability to the this compound system for reactions like amidation. acs.org
The table below details the C-H bond activation methodologies applied to the this compound scaffold.
| Methodology | Catalyst/Reagent | Position of Functionalization | Bond Formed | Reference |
| Direct C-H Arylation | Palladium (e.g., Pd(OAc)2) | C-5 | C-C (Aryl) | nih.govnih.gov |
| Direct C-H Arylation | Copper | C-2 / C-3 | C-C (Aryl) | nih.govresearchgate.netnih.gov |
| C-H Olefination | Palladium(II) | C-5 | C=C (Alkenyl) | researchgate.net |
| C-H Selenylation | PIFA (metal-free) | C-3 | C-Se | rsc.org |
| C-H Difluoromethylation | Palladium (XantPhos) | C-2 | C-CF2H | acs.org |
| C-H Amidation | Rhodium(III) | Ortho-position on aryl substituent | C-N | acs.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazo[5,1-b]thiazole derivatives, offering detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. ontosight.ai
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals that are indicative of the fused heterocyclic system. For the parent imidazo[2,1-b]thiazole (B1210989), the chemical shifts are well-documented. researchgate.net In substituted derivatives, the positions of these signals can vary. For instance, in a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, the C2-H proton appears as a singlet around δ 7.01-7.11 ppm, while the C5-H proton resonates as a singlet at approximately δ 8.25-8.28 ppm. jrespharm.com The presence of geometric isomers in some derivatives can lead to the appearance of double singlets for certain protons, such as the NH, N=CH, and CH₂ protons. jrespharm.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectra provide complementary information about the carbon skeleton of the molecule. For imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) hybrids, the carbonyl and methyl carbons of a substituent group were observed at δ 158.61 and δ 21.02 ppm, respectively, with the remaining carbons of the heterocyclic core and substituents appearing between δ 108.97–158.56 ppm. nih.gov In other substituted imidazo[2,1-b]thiazoles, the carbon atoms of the fused ring system and attached functional groups have been assigned based on their chemical shifts. researchgate.netnih.gov The electronic environment of the carbon atoms is influenced by the heteroatoms in the rings, leading to characteristic chemical shift ranges. mdpi.comdoaj.orgdntb.gov.ua
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[2,1-b]thiazole Derivatives
| Compound/Fragment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides | C2-H: 7.01-7.11 (s)C5-H: 8.25-8.28 (s)CH₂CO: 3.92-4.39 (2s) | Not specified | jrespharm.com |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids | Piperazine H: 2.8-3.8Aromatic H: 6.8-8.20 | Carbonyl C: 158.61Methyl C: 21.02Other C: 108.97-158.56 | nih.gov |
| (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] jrespharm.comacs.orgthiazol-3(2H)-one | CH₂: 2.18 (t), 3.69 (t) | C=O: 170.19Aromatic/Heterocyclic C: 120.15-165.32 | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. ontosight.ai The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
In various synthesized series of imidazo[2,1-b]thiazoles, characteristic IR absorption bands have been reported. For [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, strong absorption bands corresponding to the N-H and C=O stretching vibrations were observed in the ranges of 3204-3080 cm⁻¹ and 1689-1670 cm⁻¹, respectively. jrespharm.com The presence of a hydrazone C=N bond was indicated by a band around 1566-1596 cm⁻¹. jrespharm.com For other derivatives, such as (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] jrespharm.comacs.orgthiazol-3(2H)-one, the C=O stretching vibration appears around 1709 cm⁻¹. researchgate.net These characteristic frequencies provide clear evidence for the presence of specific functional groups within the synthesized molecules.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Imidazo[2,1-b]thiazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H | Stretching | 3204-3080 | jrespharm.com |
| C=O | Stretching | 1670-1713 | jrespharm.comresearchgate.net |
| Hydrazone C=N | Stretching | 1566-1596 | jrespharm.com |
| Aromatic C-H | Stretching | ~3061 | researchgate.net |
Mass Spectrometry (MS, HRMS, GSMS, LC-MS)
Mass spectrometry (MS) and its high-resolution variant (HRMS) are indispensable for determining the molecular weight and elemental composition of this compound derivatives. ontosight.ainih.gov These techniques are routinely used to confirm the successful synthesis of target compounds. nih.govrsc.org
The mass spectra of imidazo[2,1-b]-1,3,4-thiadiazoles, a related class of compounds, show prominent molecular ion peaks and characteristic fragmentation patterns that are useful for structural elucidation. researchgate.net Similarly, for imidazolidine (B613845) derivatives, which share some structural similarities, the mass spectra are consistent with the assigned structures, often showing intense molecular ion peaks. researchgate.net The fragmentation patterns can reveal the different components of the molecule. For instance, in some thiazole (B1198619) derivatives, fragmentation can lead to the formation of a 2-amino-thiazole ion. researchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. rsc.org
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to various imidazo[1,5-a]quinoline (B8571028) and chalcone-based imidazothiazole derivatives, confirming their absolute configurations and molecular geometries. nih.govnih.gov
For example, the crystal structure of a chalcone-based imidazothiazole derivative, ITC-1, was confirmed by single-crystal X-ray diffraction, providing unambiguous proof of its chemical structure. nih.gov Similarly, the absolute configuration of several imidazo[1,5-a]quinoline-metal complexes was determined using this method. nih.gov X-ray crystallography is also crucial for understanding the intermolecular interactions in the solid state, which can influence the physical properties and biological activity of the compounds. The crystal structures of imidazothiazole derivatives have been used to understand their interactions with biological targets, such as the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). acs.org
Computational and Theoretical Investigations of Imidazo 5,1 B Thiazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as an Imidazo[5,1-b]thiazole derivative, might interact with a biological target, typically a protein or enzyme.
Docking simulations are instrumental in predicting the binding modes and estimating the binding affinities of this compound derivatives to their respective biological targets. These predictions are often quantified by a docking score, which represents the binding energy in kcal/mol. A lower docking score generally indicates a more favorable binding affinity.
Researchers have extensively used molecular docking to explore the potential of this heterocyclic system against various diseases. For instance, a series of benzo[d]this compound derivatives were identified as potent inhibitors of phosphodiesterase 10A (PDE10A), and docking studies were performed to confirm the anticipated binding mode of these analogs. nih.gov Similarly, docking studies of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole (B1210989) were conducted against Human peroxiredoxin 5 to explore their potential interactions. nih.gov
In the realm of anticancer research, docking simulations of imidazo[2,1-b]thiazole-chalcone conjugates revealed their ability to bind efficiently to the tubulin protein, suggesting a mechanism for their cytotoxic activity. nih.gov Another study focused on imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5), where the lead compound showed a prominent fit into the active site cavity. nih.gov Furthermore, docking of imidazo[2,1-b]thiazole linked thiadiazole conjugates against the Glypican-3 (GPC-3) protein showed good binding affinities, with scores ranging from -6.90 to -10.30 kcal·mol⁻¹, suggesting their potential as drugs against hepatocellular carcinoma. nih.gov
| Compound/Derivative Series | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (Compound 5f) | 2,2-dialkylglycine decarboxylase | -7.9 | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (Compounds 5b, 5d, 5h) | DprE1 enzyme (M. tuberculosis) | -5.9 to -6.2 | nih.gov |
| Imidazo[2,1-b]thiazole linked Thiadiazole (Compound 12) | Glypican-3 (GPC-3) | -10.30 | nih.gov |
| Imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazole (Compound 7g) | TGF-β type I receptor kinase | Best docking score (value not specified) | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole (Compounds IT06, IT10) | Pantothenate synthetase (M. tuberculosis) | Not specified | rsc.org |
| This compound derivative (Compound 18f) | Fungal cell membrane components | Not specified | nih.gov |
A critical aspect of molecular docking is the identification of the specific binding site (active site) on the target protein and the key molecular interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, in the study of imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazoles as TGF-β type I receptor kinase inhibitors, the most potent compound was found to form strong hydrogen bonds with the amino acid residues S280 and Y282, along with hydrophobic interactions with several other residues within the active site. nih.gov Docking of imidazo[2,1-b]thiazole derivatives into the active site of focal adhesion kinase (FAK) revealed critical interactions with key amino acid residues, providing a structural basis for their inhibitory activity. nih.gov Similarly, studies on imidazo[2,1-b]thiazole derivatives targeting Human peroxiredoxin 5 used docking to explore interactions within the enzyme's active site. nih.gov These detailed interaction maps are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties of the this compound core and its derivatives.
DFT calculations are employed to determine the optimized molecular geometry of this compound derivatives. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, a study on benzo[d]imidazo[2,1-b]thiazole-based compounds showed that the optimized geometries feature a planar benzimidazole-thiazole core, which promotes extended π-conjugation and enhances molecular stability. nih.gov The synthesis of benzo nih.govnih.govimidazo[2,1-b]thiazoles was also confirmed and supported by DFT studies which analyzed structural parameters. tandfonline.comresearchgate.net These geometric parameters are crucial as the three-dimensional shape of a molecule is a key determinant of its biological activity.
DFT is widely used to explore the electronic properties of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.
In a study of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, DFT analysis revealed that a derivative with a methoxy (B1213986) substituent (an electron-donating group) had the highest reactivity (ΔE = 3.86 eV), while halogenated derivatives exhibited increased chemical stability with a larger energy gap (ΔE = 4.24 eV). nih.gov Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For example, MEP diagrams for benzo[d]imidazo[2,1-b]thiazole derivatives highlighted high negative potential around the oxygen atoms of the sulfonamide group, indicating them as likely hydrogen-bond acceptor sites. nih.gov
| Compound/Derivative | Property | Calculated Value | Significance | Reference |
|---|---|---|---|---|
| 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5a, with methoxy) | HOMO-LUMO Gap (ΔE) | 3.86 eV | Highest reactivity | nih.gov |
| 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (5f, halogenated) | HOMO-LUMO Gap (ΔE) | 4.24 eV | Increased chemical stability | nih.gov |
| Benzo nih.govnih.govimidazo[2,1-b]thiazole derivatives | Thermodynamic functions | Calculated | Supports stability analysis | researchgate.net |
| Benzo[imidazole]–benzo[thiazole] coupled derivatives | Energy Gaps | 3.933 to 4.645 eV | Relates to electronic properties | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models translate the structural features of molecules into numerical descriptors and then correlate these descriptors with observed activity using mathematical equations.
For scaffolds related to this compound, QSAR studies have been successfully applied. A study on the antiproliferative activity of imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazoles developed QSAR models that showed high correlation coefficients (r² values from 0.887 to 0.966), indicating a strong relationship between the calculated descriptors and the observed anticancer activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. The descriptors used in such models can include electronic (e.g., LUMO energy), hydrophobic, and steric parameters, providing insights into the key molecular features that govern the biological activity of the compound series. researchgate.netimist.ma
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)
The theoretical prediction of spectroscopic properties is a cornerstone of modern computational chemistry, allowing for the corroboration of experimental data and the structural elucidation of new compounds. Techniques like DFT and Time-Dependent DFT (TD-DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions corresponding to Ultraviolet-Visible (UV-Vis) absorption. mdpi.com
For the this compound ring system specifically, detailed and publicly available theoretical studies that predict its NMR and UV-Vis spectra are scarce. While research on related isomers like benzo[d]imidazo[2,1-b]thiazole has utilized DFT to analyze optimized geometries and molecular electrostatic potential (MESP), providing insights into the electronic environment of the atoms, similar dedicated reports for the parent this compound are not extensively documented. nih.gov In studies of other heterocyclic systems, computational methods have successfully correlated calculated molecular orbitals with experimental absorption spectra. rsc.org However, without specific studies on this compound, a direct comparison between theoretical and experimental spectroscopic data remains an area for future investigation.
Computational Analysis of Reaction Mechanisms and Pathways
Computational analysis is a powerful tool for mapping the intricate mechanisms of chemical reactions, identifying transition states, and determining the thermodynamic and kinetic feasibility of synthetic pathways. Such studies often employ DFT to calculate the energy profiles of proposed reaction coordinates.
The synthesis of this compound derivatives has been successfully achieved, notably through methods like the intermediate derivatization method. nih.govnih.gov This approach involves modifying an imine skeleton and inducing an intramolecular nucleophilic substitution to form the fused heterocyclic ring. nih.govnih.gov While this synthetic route is established, a detailed computational analysis of the reaction mechanism, including the energy barriers and the structure of transition states for the intramolecular cyclization, has not been extensively reported in the literature.
For related heterocyclic systems, computational studies have been instrumental in understanding reaction pathways. For instance, DFT calculations have been used to elucidate the role of catalysts, predict the regioselectivity of reactions, and understand the stability of intermediates in the synthesis of various fused imidazoles. acs.org These analyses provide a mechanistic rationale for the observed product formation. The application of these computational techniques to the specific reaction pathways leading to this compound would be invaluable for optimizing synthetic protocols and exploring new derivatization strategies. However, at present, there is a lack of published, in-depth computational investigations focused solely on the reaction mechanisms of this particular scaffold.
Structure Activity Relationship Sar Studies of Imidazo 5,1 B Thiazole Derivatives
Influence of Ring Fusion Positions
The fusion of two heterocyclic rings, such as in the imidazothiazole core, can integrate the biological properties of both parent rings and enhance the stability of the resulting compound. nih.gov The specific orientation of the nitrogen and sulfur atoms in the fused system dictates the molecule's hydrogen bonding capacity and dipole moment, which are critical for target binding. For instance, in some derivatives, the core of the imidazothiazole ring is capable of forming a nitrogen-iron bond with the heme group, a key interaction for certain biological activities. nih.gov While extensive research has been conducted on the imidazo[2,1-b]thiazole (B1210989) isomer, demonstrating a wide range of pharmacological activities, the distinct SAR profile of the imidazo[5,1-b]thiazole scaffold underscores the critical influence of the fusion pattern on biological outcomes.
Impact of Substituent Nature and Position on Biological Activity
The biological activity of this compound derivatives can be finely tuned by the introduction of various substituents at different positions on the heterocyclic core. The nature (electron-donating or electron-withdrawing) and position of these substituents significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic density, and steric profile, thereby influencing its interaction with biological targets.
C-5 vs. C-6 Substituted Analogues
The differential effects of substitution at the C-5 and C-6 positions of the imidazo[2,1-b]thiazole ring (an isomer of this compound) have been well-documented, suggesting that the placement of substituents is a critical factor in determining potency and selectivity. For example, in a series of COX-2 inhibitors based on the imidazo[2,1-b]thiazole scaffold, it was found that having a 4-(methylsulfonyl)phenyl group at the C-6 position was a suitable framework for activity. nih.gov Subsequent modifications at the C-5 position with various Mannich bases revealed that the type and size of the amine substituent significantly affected both the potency and selectivity of COX-2 inhibition. nih.gov Specifically, the N,N-dimethylamino derivative was identified as the most potent and selective inhibitor in the series, with larger dialkylamino groups like diethylamino or dipropylamino leading to a decrease in both potency and selectivity. nih.gov These findings highlight that even subtle changes in substituent size and type at specific positions can have a profound impact on biological activity.
Nitro Group Effects
The introduction of a nitro group, a strong electron-withdrawing substituent, can significantly modulate the biological profile of imidazothiazole derivatives. The presence of a nitro group can affect the compound's reactivity and its ability to participate in redox reactions or interact with enzymes. ontosight.ai In studies on the related imidazo[2,1-b]thiazole scaffold, a nitro group at the C-5 position, combined with a p-nitrophenyl group at C-6, was noted to influence the molecule's electronic characteristics. ontosight.aiontosight.ai For instance, the 4-nitrophenyl substituted benzo[d]imidazo[2,1-b]thiazole derivative IT10 demonstrated the most favorable activity profile in an antitubercular assay, with an IC90 of 7.05 μM and low cellular toxicity. nih.govrsc.org This indicates that the electron-withdrawing nature of the nitro group can be beneficial for certain biological activities.
Conformational Analysis and its Correlation with Activity
Molecular docking studies on various imidazothiazole isomers have been used to understand the theoretical bonding interactions with target enzymes. For example, in a study of imidazo[2,1-b] ontosight.ainih.govnih.govthiadiazole derivatives as anti-inflammatory agents, docking simulations were performed to investigate interactions with cyclooxygenase (COX-1/COX-2) enzymes. nih.gov The results showed that specific compounds exhibited a higher propensity for inhibiting COX-2, and this was rationalized by their binding conformations within the enzyme's active site. nih.gov The clustering of docking poses can indicate the stability of a particular binding mode; a compound with multiple poses in the same cluster is often considered a more reliable binder. nih.gov This type of computational analysis, when correlated with experimental biological data, is a powerful tool for optimizing lead compounds by modifying their structure to achieve a more favorable and rigid binding conformation.
Biological Activities and Mechanistic Investigations of Imidazo 5,1 B Thiazole
Antimicrobial Activity
Imidazo[5,1-b]thiazole and its derivatives have emerged as a promising class of antimicrobial agents. nih.gov Their broad-spectrum activity encompasses antibacterial, antifungal, and antitubercular effects, addressing the urgent need for new therapies to combat drug-resistant pathogens. nih.govnih.gov
Derivatives of the this compound scaffold have shown varied and, in some cases, potent efficacy against both Gram-positive and Gram-negative bacteria.
Research into 5,6-dihydroimidazo[2,1-b]thiazoles identified compounds with powerful antimicrobial activity, particularly against Gram-positive bacteria. nih.gov An initial screening of a compound library against methicillin-resistant Staphylococcus aureus (MRSA) revealed eight promising hits. nih.gov The most active of these compounds demonstrated a minimum inhibitory concentration (MIC90) value of 3.7 µg/mL against MRSA. Conversely, the library showed no significant growth inhibition against the Gram-negative bacterium Escherichia coli at a concentration of 64 µg/mL, suggesting a degree of selectivity for Gram-positive strains. nih.gov
Further studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives also highlighted significant activity against Gram-positive bacteria. Specifically, the compound 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide recorded MIC values as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov Other research has also reported activity for various derivatives against Gram-positive Listeria monocytogenes and Gram-negative species such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus mirabilis, and Shigella dysenteriae. chemmethod.comresearchgate.netnih.govnih.gov
| Derivative Class | Bacterial Strain | Gram Type | Activity (MIC) | Reference |
|---|---|---|---|---|
| 5,6-dihydroimidazo[2,1-b]thiazole | Staphylococcus aureus (MRSA) | Gram-positive | 3.7 µg/mL (MIC90) | nih.gov |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | Gram-positive | 6.25 µg/mL | nih.gov |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | Gram-positive | 6.25 µg/mL | nih.gov |
| 3,6-disubstituted imidazo[2,1-b] nih.govnih.govthiazoles | Klebsiella pneumoniae | Gram-negative | Promising Activity | researchgate.net |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | Escherichia coli | Gram-negative | Moderate Activity | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | Pseudomonas aeruginosa | Gram-negative | Moderate Activity | nih.gov |
| Thiazole (B1198619) derivative | Shigella dysenteriae | Gram-negative | 125 µg/mL | nih.gov |
The this compound framework has been successfully utilized to develop potent antifungal agents against a range of pathogenic fungi, including significant plant pathogens and human opportunistic pathogens.
A series of novel this compound derivatives incorporating a pyrazole (B372694) ring demonstrated significant antifungal activity. nih.gov Two compounds from this series, 4f and 18f, exhibited median effective concentration (EC50) values of 0.98 mg L⁻¹ and 0.95 mg L⁻¹, respectively, against the plant pathogenic fungus Sclerotinia sclerotiorum. This level of activity is comparable to that of the commercial fungicide boscalid (EC50 = 0.82 mg L⁻¹). nih.gov Studies have also shown that certain dehydroabietyl-1,2,4-triazole derivatives possess excellent fungicidal activity against Valsa mali, the causative agent of apple canker. researchgate.net
Against human pathogens, various this compound derivatives have shown efficacy against Candida albicans and Aspergillus niger. chemmethod.comresearchgate.netresearchgate.net One derivative, N‐((4‐(2‐Cyclopropyl‐6‐(4‐fluorophenyl)imidazo[2,1‐b] nih.govnih.govacs.orgthiadiazol‐5‐yl)‐5‐(6‐methyl‐pyridin‐2‐yl)‐1H‐imidazol‐2‐yl)methyl)aniline, displayed particularly high activity against C. albicans, with a MIC50 of 0.16 μg/mL. researchgate.net
| Derivative Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| This compound-pyrazole derivative (18f) | Sclerotinia sclerotiorum | EC50 = 0.95 mg L⁻¹ | nih.gov |
| This compound-pyrazole derivative (4f) | Sclerotinia sclerotiorum | EC50 = 0.98 mg L⁻¹ | nih.gov |
| Dehydroabietyl-1,2,4-triazole derivative (3f) | Valsa mali | EC50 = 0.537 µg/mL | researchgate.net |
| N‐((4‐(2‐Cyclopropyl‐6‐(4‐fluorophenyl)imidazo[2,1‐b] nih.govnih.govacs.orgthiadiazol‐5‐yl)‐5‐(6‐methyl‐pyridin‐2‐yl)‐1H‐imidazol‐2‐yl)methyl)aniline | Candida albicans | MIC50 = 0.16 µg/mL | researchgate.net |
| 3,6-disubstituted imidazo[2,1-b] nih.govnih.govthiazoles | Candida albicans | Promising Activity | researchgate.net |
| Imidazo[5,1-b]quinazoline derivatives | Aspergillus niger | Pronounced Activity | researchgate.net |
The this compound scaffold has proven to be a highly valuable template for the design of potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis.
A notable class of derivatives, the imidazo[2,1-b]thiazole-5-carboxamides (ITAs), has demonstrated impressive potency, with some compounds showing activity in the low nanomolar range against both replicating and drug-resistant strains of Mtb. nih.govacs.org For instance, compounds 6, 16, and 17 from this series recorded MIC values below 10 nM. nih.govacs.org Other classes, such as 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides and imidazo[2,1-b]thiazole (B1210989)–hydrazine-thiazoles, have also yielded highly active compounds. Derivatives 5b, 5d, and 5h showed potent inhibition with MICs of 1.6 µg/mL, while derivative 7b was identified as the most promising in its series with a MIC of 0.98 μg/mL. nih.govresearchgate.net
| Derivative Class/Compound | Activity | Reference |
|---|---|---|
| Imidazo[2,1-b]thiazole-5-carboxamides (Compounds 6, 16, 17) | MIC < 10 nM | nih.govacs.org |
| 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides (5b, 5d, 5h) | MIC = 1.6 µg/mL | nih.gov |
| Imidazo[2,1-b]thiazole–hydrazine-thiazole (7b) | MIC = 0.98 µg/mL | researchgate.net |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | IC50 = 2.32 µM | |
| Imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole derivative (5f) | MIC = 3.14 µg/mL |
A significant breakthrough in understanding the antitubercular mechanism of imidazo[5,1-b]thiazoles was the identification of their molecular target. The potent imidazo[2,1-b]thiazole-5-carboxamides (ITAs) exert their activity by inhibiting QcrB. nih.govnih.gov QcrB is a subunit of the ubiquinol cytochrome c reductase, a critical component of the cytochrome bcc-aa3 super complex in the mycobacterial electron transport chain. nih.gov The on-target selectivity of this class of compounds was verified through experiments showing that Mtb mutants with specific alterations in the qcrB gene were resistant to the inhibitors. nih.govacs.org This targeted mechanism of action is a key attribute for developing new antitubercular drugs with novel modes of action.
Antitubercular Activity (Mycobacterium tuberculosis)
Anticancer and Antiproliferative Activity
In addition to their antimicrobial effects, this compound derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic and antiproliferative activities against various cancer cell lines.
Chalcone conjugates featuring the imidazo[2,1-b]thiazole scaffold have shown promising cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), prostate (DU-145), and colon (HT-29) cancer cells. nih.gov The mechanism for these particular compounds is believed to involve the inhibition of microtubule formation. nih.gov
Other research has focused on developing imidazo[2,1-b]thiazole derivatives as inhibitors of specific molecular targets in cancer cells. One such target is focal adhesion kinase (FAK), a protein involved in cell proliferation and metastasis. Novel derivatives have been synthesized as potential FAK inhibitors for the treatment of aggressive brain tumors like gliomas. Furthermore, imidazo[2,1-b]thiazole-based compounds coupled to the natural product noscapine have been developed, with some showing effective anticancer activity against pancreatic cancer cell lines. acs.org Studies on isobenzofuran-based imidazo[2,1-b] nih.govnih.govacs.orgthiadiazoles found that several derivatives exhibited better inhibition of MCF-7 breast cancer cells than the standard chemotherapy drug, cisplatin. nih.gov
| Derivative Class | Cancer Cell Line | Target/Mechanism | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-chalcone conjugates | MCF-7, A549, HeLa, DU-145, HT-29 | Microtubule inhibition | nih.gov |
| Isobenzofuran-based imidazo[2,1-b] nih.govnih.govacs.orgthiadiazoles (3a, 3c, 3d) | MCF-7 (Breast) | Cytotoxicity (higher than cisplatin) | nih.gov |
| Imidazo[2,1-b]thiazole-noscapine conjugates (O-linked) | Pancreatic cancer cells | Antiproliferative | acs.org |
| Imidazo[2,1-b]thiazole derivatives | Glioma C6 | Focal Adhesion Kinase (FAK) inhibition | |
| Imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole derivatives | Pancreatic Ductal Adenocarcinoma (PDAC) | Antiproliferative | vu.nl |
Induction of Apoptosis via Mitochondrial Pathways and Caspase Activation
Several studies have demonstrated that this compound derivatives can induce programmed cell death, or apoptosis, in cancer cells through the intrinsic mitochondrial pathway. This pathway is a critical component of cellular homeostasis and its activation is a key mechanism for many anticancer agents.
The involvement of the mitochondrial pathway is further supported by findings on related thiazole compounds. For instance, 4-methylthiazole has been shown to induce apoptosis in HL-60 leukemia cells by significantly disrupting the mitochondrial membrane potential, activating caspase-3, and promoting the release of cytochrome c.
Tubulin Polymerization Inhibition
A significant mechanism of action for several this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Their disruption can lead to cell cycle arrest and subsequent apoptosis, making them an attractive target for anticancer drugs.
Studies on 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have identified them as tubulin polymerization inhibitors. Immunocytochemistry revealed a loss of intact microtubule structure in cells treated with these compounds. Additionally, western blot analysis showed an accumulation of tubulin in the soluble fraction, further indicating a disruption of microtubule assembly. Molecular docking studies have suggested that these conjugates occupy the colchicine binding site on the tubulin protein.
The table below summarizes the activity of select this compound conjugates as tubulin polymerization inhibitors.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 5f | Human breast cancer (MCF-7) | 0.60 |
| 5k | Human breast cancer (MCF-7) | 0.78 |
Inhibition of Specific Kinases (e.g., mTOR, RSK2, CDK1)
This compound derivatives have been shown to inhibit the activity of several protein kinases that are critical for cancer cell growth and survival.
RSK2 Inhibition: A series of imidazo[2,1-b]thiazole guanylhydrazones have been identified as inhibitors of p90 ribosomal S6 kinase 2 (RSK2). A notable finding was that a specific subset of these compounds demonstrated both potent inhibition of RSK2 kinase activity and tumor cell growth in vitro. One of the most active compounds showed a high degree of selectivity for inhibiting RSK2 over other related kinases nih.gov.
CDK1 Inhibition: Certain imidazo[2,1-b]thiazolylmethylene- and indolylmethylene-2-indolinones have been investigated as inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B. This kinase complex is crucial for the G2/M transition in the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation nih.gov.
While specific inhibitory activity against mTOR by this compound derivatives is not extensively documented in the reviewed literature, the broader class of imidazo[2,1-b]thiazoles has shown potent inhibition of other kinases, such as V600E-B-RAF and C-RAF nih.gov.
Targeting DNA Repair Pathways
While direct inhibition of DNA repair pathways by this compound derivatives is an area of ongoing investigation, some studies suggest an indirect link through the observation of increased levels of poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme in DNA repair, and its cleavage is a hallmark of apoptosis.
Research on imidazo[2,1-b]thiazole-coupled natural noscapine derivatives has shown that these conjugates lead to an increase in PARP levels, which is indicative of apoptotic cell death acs.org. This suggests that while the compounds may not directly inhibit PARP's repair function, they are capable of inducing an apoptotic cascade where PARP cleavage is a significant event. This can be particularly effective in cancer cells that have deficiencies in other DNA repair pathways.
Interaction with Glypican-3 (GPC-3) Protein
Molecular docking studies have indicated that this compound derivatives can interact with Glypican-3 (GPC-3), a heparan sulfate proteoglycan that is attached to the cell surface and is overexpressed in hepatocellular carcinoma.
A computational study on new imidazo[2,1-b]thiazole linked thiadiazole conjugates revealed that these molecules show good binding affinities with the GPC-3 protein. The interactions were observed to occur through hydrogen bonding and pi-pi stacking with amino acid residues such as phenylalanine and tyrosine within the binding site of GPC-3 nih.gov. These findings suggest that GPC-3 could be a potential target for this class of compounds in the context of liver cancer therapy.
The table below presents the binding energies of select imidazo[2,1-b]thiazole-thiadiazole conjugates with the GPC-3 protein, as determined by molecular docking.
| Compound | Binding Energy (kcal/mol) |
| 6g | -8.5 |
| 6i | -8.2 |
| 10 | -9.1 |
| 11 | -8.8 |
| 12 | -8.7 |
Antiproliferative Effects in Select Cancer Cell Lines (in vitro studies)
A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives against a variety of human cancer cell lines in vitro.
For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were tested against a panel of 57 human cancer cell lines. Several of these compounds exhibited high mean percentage inhibition values at a concentration of 10 µM. One particularly potent compound, 8u , which possesses a terminal para-hydroxybenzenesulfonamido moiety, showed superior potency to the established anticancer drug Sorafenib against eight different cell lines and was equipotent against the COLO 205 colon cancer cell line nih.gov.
The table below highlights the IC50 values of compound 8u against specific cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 0.845 |
| MCF7 | Breast cancer | 0.476 |
Furthermore, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have also shown significant antiproliferative effects. Compounds 5f and 5k exhibited IC50 values of 0.60 µM and 0.78 µM, respectively, against the human breast cancer cell line MCF-7.
Enzyme Inhibition
Beyond their effects on kinases and tubulin, this compound derivatives have been shown to inhibit a range of other enzymes.
For example, a series of novel imidazo[2,1-b]thiazole-5-carboxamides were synthesized and evaluated for their inhibitory activities against urease, α-glucosidase, and carbonic anhydrase. Additionally, a series of benzo[d]this compound derivatives were investigated as inhibitors of phosphodiesterase 10A (PDE10A). Another study focused on imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone as a new scaffold for dihydrofolate reductase (DHFR) inhibitors.
The diverse enzyme inhibitory profile of the this compound scaffold underscores its potential as a versatile platform for the development of new therapeutic agents targeting a variety of diseases.
Carbonic Anhydrase (CA) Isoform Inhibition
Derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates demonstrated selective inhibitory activity against the cytosolic isoform hCA II, while showing no significant activity against hCA I, IX, and XII at tested concentrations.
The inhibition constants (Ki) for the most active compounds against hCA II were found to be in the micromolar range, from 57.7 to 98.2 µM. This selective inhibition of hCA II over other isoforms suggests that this scaffold could be a starting point for developing more targeted therapeutic agents for conditions where hCA II plays a significant role, such as glaucoma.
Table 1: Inhibition Constants (Ki) of Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Derivatives against hCA II
| Compound ID | Structure | Ki (µM) |
|---|---|---|
| 9ae | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate | 65.4 |
| 9bb | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate | 62.1 |
| 9ca | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate | 57.7 |
| 9cc | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate | 67.9 |
| 9cd | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate | 63.2 |
| 9ce | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate | 61.5 |
| 9da | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate | 60.3 |
Phosphodiesterase 10A (PDE10A) Inhibition
The benzo[d]this compound scaffold has been identified as a novel class of inhibitors for Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain, making it a target for neuropsychiatric disorders.
Structure-activity relationship (SAR) studies led to the development of several potent analogs. nih.gov In particular, substitutions with heteroaromatic groups resulted in a series of powerful inhibitors. Further modification, replacing the heteroaromatics with saturated heteroalkyl groups, yielded a tool compound designated as 9e , which exhibited excellent PDE10A activity, high selectivity, and favorable pharmacokinetic properties in rats. nih.gov This compound also showed efficacy in preclinical models of psychosis. nih.gov
Factor Xa Inhibition
Based on the conducted literature review, there is no specific research data available regarding the inhibition of Factor Xa by compounds containing the this compound scaffold.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
The imidazo[2,1-b]thiazole core and its benzo-fused analog have proven to be effective scaffolds for the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan and is a key target in cancer immunotherapy due to its role in promoting immune tolerance.
Several series of imidazo[2,1-b]thiazole analogs have been synthesized and evaluated, with some compounds showing inhibitory activity in the nanomolar range. For instance, compounds 8 , 17 , 20 , and 22 were identified as potent IDO1 inhibitors with IC50 values of 48.48 nM, 53.58 nM, 53.16 nM, and 57.95 nM, respectively. Another study identified compound 12g as a potent inhibitor with an IC50 of 0.2 µM. These findings highlight the potential of this heterocyclic system in designing novel cancer immunotherapeutic agents.
Table 2: IDO1 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Scaffold | IDO1 IC50 |
|---|---|---|
| 8 | Imidazo[2,1-b]thiazole | 48.48 nM |
| 17 | Benzo[d]imidazo[2,1-b]thiazole | 53.58 nM |
| 20 | Benzo[d]imidazo[2,1-b]thiazole | 53.16 nM |
| 22 | Benzo[d]imidazo[2,1-b]thiazole | 57.95 nM |
| 11f | Imidazo[2,1-b]thiazole | 0.5 µM |
| 12g | Imidazo[2,1-b]thiazole | 0.2 µM |
| 41 | Imidazo[2,1-b]thiazole | 13 µM |
Cyclooxygenase-2 (COX-2) Inhibition
A series of imidazo[2,1-b]thiazole derivatives bearing a methyl sulfonyl pharmacophore, a key feature of many selective COX-2 inhibitors, were synthesized and evaluated for their inhibitory activity against cyclooxygenase enzymes COX-1 and COX-2. The results demonstrated that these compounds are highly potent and selective inhibitors of the COX-2 isoenzyme.
All tested compounds exhibited COX-2 IC50 values in the potent range of 0.08 to 0.16 µM. The most potent compound, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) , displayed a COX-2 IC50 of 0.08 µM and a COX-1 IC50 of over 100 µM, resulting in a high selectivity index of over 1250. Structure-activity relationship studies indicated that the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring significantly influenced both the potency and selectivity of COX-2 inhibition.
Table 3: In Vitro COX-1 and COX-2 Inhibition Data for Imidazo[2,1-b]thiazole Derivatives
| Compound ID | R (Amine at C-5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 6a | Dimethylamino | >100 | 0.08 | >1250 |
| 6b | Diethylamino | 45.3 | 0.12 | 377.5 |
| 6c | Dipropylamino | 31.6 | 0.16 | 197.5 |
| 6d | Pyrrolidinyl | >100 | 0.11 | >909 |
| 6e | Piperidinyl | 89.1 | 0.10 | 891 |
| 6f | Morpholinyl | 70.8 | 0.09 | 786.7 |
Sirtuin 1 (SIRT1) Activation/Inhibition
The imidazothiazole scaffold has been uniquely identified as a modulator of Sirtuin 1 (SIRT1), capable of producing both activators and inhibitors depending on the specific structural arrangement. SIRT1 is an NAD+-dependent deacetylase involved in various cellular processes, including metabolism and aging.
SIRT1 Activation: A series of imidazo[1,2-b]thiazole derivatives were discovered as potent SIRT1 activators. These synthetic sirtuin-activating compounds (STACs), such as SRT1720 , are structurally distinct from natural activators like resveratrol and exhibit greater potency. The mechanism of activation involves an allosteric site on the enzyme. The imidazo[1,2-b]thiazole core allows for convenient structural modifications to optimize enzyme activation and pharmacokinetic properties.
SIRT1 Inhibition: In contrast, other synthesized imidazole (B134444) derivatives have demonstrated significant SIRT1 inhibitory activity. Molecular docking studies suggest that these inhibitory compounds bind directly to the catalytic domain of SIRT1, in a manner similar to known inhibitors like (S)-selisistat. This binding mode is fundamentally different from the allosteric binding of imidazothiazole-based activators. Certain synthesized derivatives showed nearly complete inhibition (98-100%) of SIRT1's enzymatic activity in fluorescent screening assays. These findings illustrate that the imidazothiazole scaffold can be tuned to either activate or inhibit SIRT1 through distinct molecular mechanisms.
Succinate Dehydrogenase (SDH) Inhibition
Following a review of the available scientific literature, no specific research findings were identified concerning the inhibition of Succinate Dehydrogenase (SDH) by compounds based on the this compound structure.
NADH Dehydrogenase Inhibition
Anti-inflammatory Effects
An extensive search of scientific databases does not yield specific studies detailing the anti-inflammatory effects of this compound derivatives. Research on the anti-inflammatory properties of fused imidazole-thiazole systems has predominantly focused on the imidazo[2,1-b]thiazole isomer, with investigations into activities such as COX-2 inhibition and suppression of pro-inflammatory cytokines. However, equivalent research on the this compound scaffold is not apparent in the available literature.
Antiviral Activity
There is a scarcity of published research on the antiviral properties of compounds containing the this compound nucleus. While the broader class of imidazothiazoles has been investigated for potential antiviral applications, specific and detailed studies on the efficacy of this compound derivatives against various viral pathogens have not been identified in the current body of scientific literature.
Anthelmintic Activity
The anthelmintic potential of the this compound scaffold remains an under-investigated area of research. Unlike its well-known isomer, imidazo[2,1-b]thiazole, which forms the core of the widely used anthelmintic drug Levamisole, there is no significant body of work available that describes the evaluation of this compound derivatives for activity against helminthic parasites.
Antioxidant Activity
Direct and specific investigations into the antioxidant properties of the parent this compound compound or its simple derivatives are limited. However, research on related, more complex structures provides some insight. For instance, studies on benzo[d]imidazo[2,1-b]thiazole derivatives, which feature a benzene (B151609) ring fused to the imidazole portion of the scaffold, have been conducted. While this represents a different chemical entity, it is the most closely related structure for which antioxidant activity has been reported. Specific data on the radical scavenging or reducing power of the core this compound structure is not available.
Antihypertensive Activity
A thorough review of the literature indicates a lack of research focused on the antihypertensive effects of compounds based on the this compound scaffold. While various heterocyclic compounds are known to possess antihypertensive properties, this specific bicyclic system does not appear to have been a significant focus of investigation for its potential to modulate blood pressure.
Cardiotonic Activity
There is no readily available scientific literature that describes the investigation of this compound derivatives for cardiotonic or inotropic effects. The exploration of this particular scaffold for its potential to influence cardiac muscle contractility has not been a reported area of focus in medicinal chemistry research.
Immunomodulatory Properties
While the broader class of imidazothiazoles, particularly the imidazo[2,1-b]thiazole isomer found in the drug Levamisole, is well-documented for its immunomodulatory effects, research specifically detailing these properties for the this compound scaffold is not prominently available in existing literature. nih.govnih.gov Levamisole's immunological activity is attributed to its ability to improve T cell functions and regulate the immune response. nih.gov However, dedicated studies on the immunomodulatory potential of the this compound core itself are not sufficiently covered in the searched scientific reports.
Pesticidal and Herbicidal Applications
Derivatives of this compound have emerged as promising candidates in the development of new pesticides, particularly for their antifungal activities. The creation of novel pesticides through the modification of existing chemical scaffolds is a strategy aimed at enhancing success rates and reducing development costs. researchgate.net Research into this area has demonstrated the potential of these compounds in agricultural applications for controlling plant diseases.
Specific this compound derivatives have shown significant efficacy against a range of plant pathogens. In one study, a series of novel derivatives containing a pyrazole ring were synthesized and evaluated for their antifungal activities. researchgate.net
Key findings include:
Activity against Sclerotinia sclerotiorum : Compounds 4f and 18f showed notable activity, with median effective concentration (EC₅₀) values of 0.98 mg L⁻¹ and 0.95 mg L⁻¹, respectively. This level of activity is comparable to the commercial pesticide boscalid (EC₅₀ = 0.82 mg L⁻¹). researchgate.net
In vivo Protection : Compound 18f demonstrated a good protective effect on rape leaves at a concentration of 40 mg L⁻¹. researchgate.net Mechanistic studies using scanning and transmission electron microscopy revealed that compound 18f exerts its antifungal effect by causing significant damage to the integrity of the fungal cell membrane. researchgate.net
Broad-Spectrum Activity : Other derivatives were found to be effective against various pathogens. For instance, compound 4y was shown to inhibit the growth of Rhizoctonia solani in vivo on potted rice plants, achieving a protection efficacy of 82.3% at 200 μg/mL. This performance was superior to the fungicides Carbendazim (69.8%) and Chlorothalonil (48.9%). nih.gov The antifungal action of 4y was also linked to altering mycelial morphology and destroying cell membrane integrity. nih.gov Additionally, several compounds in another series displayed good antifungal activities against Valsa mali. nih.gov
Table 1: Antifungal Activity of this compound Derivatives Against Plant Pathogens
| Compound | Target Pathogen | Efficacy Measurement | Result | Commercial Control | Control Result |
|---|---|---|---|---|---|
| 18f | Sclerotinia sclerotiorum | EC₅₀ | 0.95 mg L⁻¹ | Boscalid | 0.82 mg L⁻¹ |
| 4f | Sclerotinia sclerotiorum | EC₅₀ | 0.98 mg L⁻¹ | Boscalid | 0.82 mg L⁻¹ |
| 4y | Rhizoctonia solani | Protection Efficacy (in vivo) | 82.3% at 200 µg/mL | Carbendazim | 69.8% |
| 4y | Rhizoctonia solani | Protection Efficacy (in vivo) | 82.3% at 200 µg/mL | Chlorothalonil | 48.9% |
S100 Protein Inhibition
Based on the available research, there is no specific information detailing the activity of this compound derivatives as inhibitors of S100 proteins. While various derivatives of the broader thiazole family have been investigated as inhibitors of other proteins, such as protein kinases, specific studies targeting S100 proteins with the this compound scaffold were not identified. nih.govnih.gov
Preclinical in vivo Studies in Animal Models (excluding human clinical data)
Preclinical evaluations in animal models are crucial for determining the therapeutic potential and environmental safety of new chemical entities. Derivatives of this compound have been subjected to such studies to assess both efficacy in disease models and toxicity to non-target organisms.
A series of compounds based on the benzo[d]this compound scaffold were developed as inhibitors of phosphodiesterase 10A (PDE10A) for potential use as antipsychotic agents. nih.gov From this series, a specific tool compound, 9e , was identified as having excellent PDE10A activity, selectivity, and a favorable pharmacokinetic profile in rats. nih.gov This compound was subsequently evaluated in established animal models of psychosis. The study found that compound 9e was efficacious in both the MK-801 induced psychosis model and the conditioned avoidance response (CAR) model, indicating its potential as an antipsychotic agent. nih.gov
Table 2: Preclinical Efficacy of Benzo[d]this compound Derivative 9e
| Compound | Animal Model | Disease Model | Outcome |
|---|---|---|---|
| 9e | Rat | MK-801 Induced Psychosis | Efficacious |
| 9e | Rat | Conditioned Avoidance Response (CAR) | Efficacious |
To assess the potential environmental impact of newly developed pesticidal compounds, their toxicity to non-target aquatic organisms is evaluated. The acute toxicity of the antifungal this compound derivative 18f was assessed using zebrafish (Danio rerio). researchgate.net The study aimed to evaluate if this new compound offered a better safety profile compared to existing pesticides. The results indicated that compound 18f exhibited lower toxicity to aquatic organisms compared to the positive control, boscalid, suggesting it may be a more environmentally favorable candidate for a new antifungal pesticide. researchgate.net
Applications in Materials Science
Organic Semiconductors
While the primary research focus for imidazo[5,1-b]thiazole and its derivatives has been in medicinal chemistry, its inherent electronic characteristics suggest its potential as a component in organic semiconductors. The imidazole (B134444) ring is known to be an aromatic compound with six π-electrons, and it can act as a dopant in organic semiconductor matrix materials. ajol.info The fusion of the electron-rich imidazole ring with the thiazole (B1198619) moiety creates a system with tunable electronic properties. Although direct applications of the parent this compound as a primary semiconductor are not extensively documented, its derivatives are being explored. The core structure's ability to be functionalized allows for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing effective charge-transporting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Luminescent Materials and Display Technologies
The this compound framework is a key component in the design of novel luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). The development of efficient and stable emitters is a central challenge in OLED technology. bohrium.com this compound derivatives have shown promise as both fluorescent and phosphorescent materials.
Research has demonstrated that derivatives of the related imidazo[2,1-b] rsc.orgfrontiersin.orgrsc.orgthiadiazole skeleton exhibit a wide array of medicinal properties, and this has spurred interest in their electronic and photophysical characteristics. nih.gov The rigid, fused-ring structure of this compound can be incorporated into larger conjugated systems to enhance quantum yields and tune emission colors. For instance, the combination of imidazo[1,5-a]pyridine (B1214698) (a donor) with benzilimidazole (an acceptor) has led to the development of fluorophores with strong greenish-yellow emission and high quantum yields. rsc.org
Furthermore, the development of materials exhibiting aggregation-induced emission (AIE) is a significant area of research for display technologies. AIE-active molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state, which is advantageous for fabricating bright and efficient OLEDs. The structural features of this compound can be exploited to design molecules with these desirable AIE properties.
Building Blocks for Metal Complexes (e.g., Thermally Activated Delayed Fluorescence Emitters)
This compound and its isomers serve as excellent ligands and building blocks for the construction of luminescent metal complexes, particularly those exhibiting thermally activated delayed fluorescence (TADF). TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency. bohrium.com
A significant advancement in this area involves the use of sulfonyl-functionalized benzo[d]this compound-based carbenes as building blocks for two-coordinate copper(I) complexes. rsc.org These complexes have demonstrated fast and efficient TADF. rsc.org The introduction of a sulfonyl group modifies the electronic properties of the this compound core, leading to a small singlet-triplet energy gap (ΔE_ST) of 0.05 eV, which is crucial for efficient TADF. rsc.org A vacuum-deposited green OLED incorporating one such emitter achieved an external quantum efficiency (EQE) of 8.6% and a high luminance of 26,000 cd m⁻². rsc.org
In a related approach, 5H-Benzo[d]Benzo bohrium.comrsc.orgImidazo[2,1-b] rsc.orgfrontiersin.orgthiazine, a derivative containing a similar fused heterocyclic system, has been utilized as a novel electron-acceptor core to develop bipolar host materials for solution-processable TADF-OLEDs. frontiersin.orgnih.gov These host materials exhibit high triplet energies of 3.0 eV and excellent thermal stability. frontiersin.orgnih.gov When used as a host for a green TADF emitter, a solution-processed OLED achieved a remarkable maximum EQE of 23.3%. frontiersin.orgnih.gov
Furthermore, a donor-π-acceptor type TADF emitter, BzITz, was designed using 5H-benzo[d]benzo bohrium.comrsc.orgimidazo[1,2-a]imidazole as a fused rigid electron donor. bohrium.comrsc.orgcolab.ws This emitter demonstrated a small singlet-triplet energy splitting, a short delayed fluorescence lifetime, and a high photoluminescence quantum yield. bohrium.comrsc.org An OLED fabricated with the BzITz emitter showed an improved device performance with an EQE of 24.0%. bohrium.comrsc.org
These findings underscore the critical role of the this compound scaffold and its derivatives in designing highly efficient TADF emitters and host materials, paving the way for the next generation of display and lighting technologies.
| Property | Value | Compound/System | Reference |
| Singlet-Triplet Energy Gap (ΔE_ST) | 0.05 eV | Sulfonyl-functionalized benzo[d]this compound-based Cu(I) complex | rsc.org |
| External Quantum Efficiency (EQE) | 8.6% | Green OLED with Cu(I) complex emitter | rsc.org |
| Maximum Luminance | 26,000 cd m⁻² | Green OLED with Cu(I) complex emitter | rsc.org |
| Triplet Energy (E_T) | 3.0 eV | CzBBIT and 2CzBBIT host materials | frontiersin.orgnih.gov |
| Maximum External Quantum Efficiency (EQE) | 23.3% | Solution-processed TADF-OLED with CzBBIT host | frontiersin.orgnih.gov |
| External Quantum Efficiency (EQE) | 24.0% | OLED with BzITz emitter | bohrium.comrsc.org |
Future Directions and Research Perspectives
Exploration of Novel Imidazo[5,1-b]thiazole Scaffolds and Derivatives
The structural versatility of the this compound nucleus provides a fertile ground for the design and synthesis of new derivatives with enhanced or novel biological activities. nih.gov Researchers are actively exploring various synthetic strategies to introduce diverse substituents and functional groups onto the core scaffold.
One promising approach is the "intermediate derivatization method," which has been successfully employed to create novel this compound derivatives containing a pyrazole (B372694) ring. nih.gov This method allows for the modification of an existing imine skeleton, leading to compounds with potent antifungal properties. nih.gov For instance, certain derivatives have demonstrated efficacy against Sclerotinia sclerotiorum comparable to the commercial fungicide boscalid. nih.gov
Furthermore, the synthesis of hybrid molecules that combine the this compound moiety with other biologically active pharmacophores is a key area of interest. This includes the creation of conjugates with triazoles, which have shown potential as microtubule-destabilizing agents for cancer therapy. nih.gov The exploration of different linkage strategies and the introduction of various substituents on both the this compound and the conjugated ring system are expected to yield compounds with improved potency and selectivity. nih.gov
The development of novel synthetic routes to access previously inaccessible or underexplored this compound-based ring systems is also crucial. This includes the regioselective synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines and their regioisomers, which can be achieved through base-catalyzed rearrangement of precursor molecules. d-nb.info Such methodologies open up new avenues for creating a wide array of derivatives with diverse substitution patterns for biological screening. d-nb.info
Below is a table summarizing some of the novel this compound derivatives and their reported biological activities:
| Derivative Class | Synthetic Approach | Key Findings |
| Imidazo[5,1-b]thiazoles with pyrazole ring | Intermediate derivatization method | Antifungal activity against Sclerotinia sclerotiorum. nih.gov |
| Imidazo[2,1-b]thiazole-triazole conjugates | Huisgen 1,3-dipolar cycloaddition | Antiproliferative activity against human cancer cell lines. nih.gov |
| Functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | Regioselective synthesis and rearrangement | Potential for diverse biological activities. d-nb.info |
| Biphenyl imidazo[2,1-b] nih.govresearchgate.netresearchgate.net-thiadiazoles | Multi-step synthesis | Versatile scaffold for various biological targets. researchgate.net |
| Imidazo[2,1-b]thiazole-linked spirothiazolidinones | Multi-step synthesis | Antiviral and antimycobacterial activities. nih.gov |
Deeper Mechanistic Elucidation of Biological Activities
While numerous this compound derivatives have demonstrated promising biological effects, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research will need to focus on elucidating these mechanisms to enable rational drug design and optimization.
For antifungal derivatives, studies have indicated that they may exert their effects by disrupting the integrity of the fungal cell membrane. nih.gov Techniques such as scanning and transmission electron microscopy can provide visual evidence of these morphological changes. nih.gov Further investigations could involve identifying the specific molecular targets within the cell membrane or related biosynthetic pathways.
In the context of anticancer activity, some imidazo[2,1-b]thiazole-triazole conjugates have been shown to act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Future studies should aim to characterize the binding interactions of these compounds with tubulin in greater detail. Western blot analysis to probe the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can further confirm the induction of apoptosis. nih.gov
The antiviral and antimycobacterial activities of certain imidazo[2,1-b]thiazole (B1210989) derivatives also warrant deeper mechanistic investigation. nih.gov Identifying the specific viral or bacterial enzymes or proteins that are inhibited by these compounds is a critical next step. For example, some derivatives have been designed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. nih.gov
A summary of the known and proposed mechanisms of action for different classes of this compound derivatives is presented below:
| Biological Activity | Proposed Mechanism of Action | Supporting Evidence |
| Antifungal | Disruption of fungal cell membrane integrity. nih.gov | Scanning and transmission electron microscopy. nih.gov |
| Anticancer | Microtubule destabilization, induction of apoptosis. nih.gov | Flow cytometry, tubulin polymerization assays, Western blot analysis. nih.gov |
| Antimycobacterial | Inhibition of essential enzymes like pantothenate synthetase. nih.gov | Enzyme inhibition assays. nih.gov |
| Antiviral | Inhibition of viral replication processes. nih.gov | Cell-based viral replication assays. nih.gov |
Advanced Computational Modeling and Drug Design
Computational approaches are becoming increasingly indispensable in modern drug discovery and development. For the this compound scaffold, in silico methods can accelerate the identification of promising new derivatives and provide valuable insights into their structure-activity relationships (SAR).
Molecular docking studies are being employed to predict the binding modes and affinities of this compound derivatives with their biological targets. nih.gov For instance, docking simulations have been used to understand the interactions of antitubercular compounds with Mycobacterium tuberculosis pantothenate synthetase. nih.gov These studies can guide the design of new analogs with improved binding characteristics.
In addition to target-based approaches, computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new compounds. nih.gov This early assessment of drug-likeness can help to prioritize the synthesis of candidates with a higher probability of success in later stages of development. nih.gov
Density Functional Theory (DFT) analysis can provide detailed information about the electronic structure of this compound derivatives, which can be correlated with their reactivity and biological activity. nih.gov This deeper understanding of the molecular properties can aid in the rational design of new compounds with desired electronic features.
The integration of computational modeling with experimental synthesis and biological evaluation creates a powerful feedback loop for the efficient discovery of new this compound-based therapeutic agents.
Integration of Multi-Disciplinary Approaches in Research
The complexity of drug discovery and development necessitates a collaborative, multi-disciplinary approach. Research on imidazo[5,1-b]thiazoles will benefit significantly from the integration of expertise from various fields, including medicinal chemistry, pharmacology, molecular biology, computational science, and materials science.
For example, the development of green synthetic methodologies for this compound derivatives requires the expertise of synthetic organic chemists with a focus on sustainable practices. researchgate.net The biological evaluation of these compounds involves pharmacologists and microbiologists to conduct in vitro and in vivo testing. researchgate.netnih.gov Elucidating the mechanism of action often requires the skills of molecular biologists to perform detailed cellular and biochemical assays. nih.gov
Furthermore, collaborations between academic research institutions and pharmaceutical companies can facilitate the translation of promising basic research findings into clinical applications. This synergy can provide the necessary resources and expertise to navigate the complex process of drug development, from lead optimization to clinical trials.
Sustainable and Green Synthetic Methodologies Development
In line with the growing emphasis on environmental responsibility in the chemical sciences, the development of sustainable and green synthetic methods for imidazo[5,1-b]thiazoles is a critical future direction. Traditional synthetic routes often involve the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation.
Researchers are exploring the use of more environmentally friendly solvents, such as polyethylene (B3416737) glycol (PEG), to replace conventional toxic solvents. researchgate.net Microwave-assisted synthesis and other energy-efficient techniques are also being investigated to reduce reaction times and energy consumption. researchgate.net The development of one-pot, multi-component reactions is another strategy to improve the efficiency and atom economy of synthetic processes. unifi.it
The use of water as a solvent in organic reactions is a particularly attractive green chemistry approach. acs.org Exploring the feasibility of conducting key synthetic steps in the preparation of this compound derivatives in aqueous media would be a significant advancement.
By embracing the principles of green chemistry, researchers can minimize the environmental impact of this compound synthesis while still producing these valuable compounds for biological applications.
Q & A
Q. What are the primary synthetic methodologies for Imidazo[5,1-b]thiazole derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound derivatives are commonly synthesized via cyclization reactions involving α-haloketones and amino-thiazole precursors. Key methods include:
- Vilsmeier-Haack formylation for introducing formyl groups at specific positions, using POCl₃ and DMF under controlled temperature .
- Microwave-assisted synthesis to reduce reaction times (e.g., from hours to minutes) and improve yields (e.g., ~85% for 2-methyl-6-(4-nitrophenyl) derivatives) .
- Solvent-free conditions to enhance eco-efficiency and simplify purification .
Optimization involves adjusting catalysts (e.g., K₂CO₃), solvents (DMF, ACN), and temperature gradients.
Q. How are structural variations in this compound scaffolds characterized, and what spectroscopic techniques are essential?
Methodological Answer: Structural elucidation relies on:
- ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing C-5 vs. C-6 substitutions via coupling patterns) .
- FT-IR for identifying functional groups (e.g., C=O stretches in carboxaldehyde derivatives at ~1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular ion validation and fragmentation patterns .
X-ray crystallography is used sparingly due to challenges in obtaining single crystals.
Q. What strategies improve synthetic yields of this compound derivatives with electron-withdrawing substituents?
Methodological Answer: Electron-withdrawing groups (e.g., nitro, bromo) require:
- Protecting groups (e.g., acetyl) to prevent side reactions during cyclization .
- Base optimization : K₂CO₃ or Et₃N in polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Stepwise synthesis to isolate intermediates (e.g., Schiff bases) before final cyclization .
Advanced Research Questions
Q. How can this compound derivatives be rationally designed for selective enzyme inhibition (e.g., COX-2 or 15-LOX)?
Methodological Answer: Target-specific design involves:
- Molecular docking to prioritize substituents (e.g., 4-methylsulfonylphenyl at C-6 enhances COX-2 binding via hydrophobic interactions) .
- QSAR studies to correlate substituent electronic effects (Hammett σ values) with inhibition potency .
- Bioisosteric replacements : Replacing phenyl with thienyl improves mitochondrial NADH dehydrogenase inhibition (IC₅₀ = 0.11 mM) .
Q. What experimental approaches resolve contradictory bioactivity data among structurally similar this compound derivatives?
Methodological Answer: Contradictions arise from substituent positioning and assay conditions. Resolve via:
- SAR analysis : Compare C-5 vs. C-6 substituted analogues (e.g., 5-nitro vs. 6-nitro derivatives show 10-fold differences in anticancer activity) .
- Enzyme kinetics : Determine inhibition mechanisms (e.g., non-competitive vs. uncompetitive) using Lineweaver-Burk plots .
- Cellular assays : Validate target engagement in live cells (e.g., mitochondrial membrane potential assays for NADH dehydrogenase inhibitors) .
Q. How do in silico models predict ADMET properties of this compound derivatives, and what are their limitations?
Methodological Answer: Computational tools (e.g., SwissADME, AutoDock) assess:
- Solubility : LogP values <3.0 correlate with oral bioavailability .
- Toxicity : Alerts for mutagenicity (e.g., nitro groups) via Derek Nexus .
Limitations include poor prediction of metabolite-mediated toxicity and blood-brain barrier penetration. Experimental validation via hepatic microsome assays is critical .
Q. What methodologies address synthetic challenges in this compound derivatives with acid-sensitive substituents?
Methodological Answer: Acid-sensitive groups (e.g., tert-butyl) require:
- Mild cyclization conditions : Avoid POCl₃; use TFA or ionic liquids .
- One-pot synthesis to minimize intermediate isolation (e.g., imine formation followed by cyclization in DMF at 80°C) .
- Protecting groups : Boc for amines, silyl ethers for hydroxyls .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (e.g., microwave power, solvent purity) to ensure reproducibility .
- Green Chemistry : Adopt solvent-free or aqueous-phase reactions to reduce waste .
- Multi-disciplinary Validation : Combine synthetic chemistry with computational biology and pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
